molecular formula C19H12FN3O3S2 B11140292 2-(2-fluorophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(2-fluorophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11140292
M. Wt: 413.4 g/mol
InChI Key: LEHHCXLCYQLLNP-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 2-(2-fluorophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

    Molecular Formula: CHFNOS

    Molecular Weight: 426.51 g/mol

This compound belongs to the pyrido[1,2-a]pyrimidine family and contains a thiazolidinone ring. Its intricate structure suggests potential biological activity.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Limited information is available due to its rarity. Researchers often synthesize it in the lab for specific studies.

Chemical Reactions Analysis

    Reactivity: The compound may undergo oxidation, reduction, and substitution reactions.

    Common Reagents:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a synthetic intermediate for drug development.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: Possible applications in antitumor or antimicrobial therapies.

    Industry: Limited industrial applications due to its rarity.

Mechanism of Action

    Targets: Likely interacts with enzymes, receptors, or cellular pathways.

    Pathways: Further research needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Remember, this compound’s rarity makes it intriguing for scientific exploration

Properties

Molecular Formula

C19H12FN3O3S2

Molecular Weight

413.4 g/mol

IUPAC Name

(5Z)-5-[[2-(2-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H12FN3O3S2/c1-22-18(25)14(28-19(22)27)10-11-16(26-13-7-3-2-6-12(13)20)21-15-8-4-5-9-23(15)17(11)24/h2-10H,1H3/b14-10-

InChI Key

LEHHCXLCYQLLNP-UVTDQMKNSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4F)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4F)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.